molecular formula C8H6N2O B1347376 4-Cinnolinol CAS No. 875-66-1

4-Cinnolinol

Cat. No. B1347376
CAS RN: 875-66-1
M. Wt: 146.15 g/mol
InChI Key: UFMBERDMCRCVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 4-Cinnolinol consists of a cinnoline backbone with a hydroxyl group attached. The InChI representation of its structure is InChI=1S/C8H6N2O/c11-8-5-9-10-7-4-2-1-3-6(7)8/h1-5H,(H,10,11) . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .


Physical And Chemical Properties Analysis

4-Cinnolinol has a molecular weight of 146.15 g/mol . It has a computed XLogP3 value of 0.8, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Pharmacological Properties

The cinnoline nucleus, including 4-Cinnolinol, is a crucial bicyclic heterocycle used in many compounds with significant pharmaceutical properties. Research from 2005 to 2019 highlights that cinnoline derivatives exhibit a broad spectrum of pharmacological activities, such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities. Some of these derivatives are under evaluation in clinical trials, indicating their potential in medicinal chemistry (Szumilak & Stańczak, 2019).

Synthetic Advancements in Benzodiazines

Benzodiazines, which include cinnolines like 4-Cinnolinol, are important for their broad biological properties and applications in pharmaceutical and agrochemical fields. These diazaheterocycles are present in various bioactive natural products and synthetic molecules that are potent drug candidates. Their increasing use in medicinal and agrochemical areas prompts ongoing research and development (Mathew et al., 2017).

Recent Synthesis Methods

Recent advancements in the synthesis methods of cinnolines, including 4-Cinnolinol, have been actively investigated due to their extensive biological activities and good electron-accepting ability. These include methods such as C-H functionalization strategy, which greatly enhances the development of new synthetic routes (Su & Hou, 2019).

Anticancer Potential

Studies on pyrazolo[4,3-c]cinnoline derivatives, which may include 4-Cinnolinol structures, have shown promising anti-inflammatory and antibacterial activities. These compounds, particularly 4d and 4l, have displayed significant activity with reduced ulcerogenic and lipid peroxidation activity compared to naproxen, a standard drug. This suggests their potential as anti-inflammatory agents with less adverse effects (Tonk et al., 2012).

Application in Neurological Disorders

Research on 4-Cinnolinol derivatives, like Citicoline, indicates their use in neurology, ophthalmology, and psychiatry. Citicoline enhances cognitive functions and has shown promise in preventing dementia progression and improving prognosis after stroke (Jasielski et al., 2020).

Novel Synthesis and Biological Evaluation

Novel synthesis methods for cinnoline fused Mannich bases,which potentially include 4-Cinnolinol derivatives, have been explored. These compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In addition to their antibacterial properties, some of these compounds have shown notable analgesic and anti-inflammatory activities, indicating their potential as therapeutic agents (Kalyani et al., 2017).

properties

IUPAC Name

1H-cinnolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-5-9-10-7-4-2-1-3-6(7)8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMBERDMCRCVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236364
Record name 4-Cinnolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cinnolinol

CAS RN

875-66-1, 18514-84-6
Record name 4-Cinnolinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cinnolinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81669
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Cinnolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dihydrocinnolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CINNOLINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUS8838BCK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cinnolinol
Reactant of Route 2
Reactant of Route 2
4-Cinnolinol
Reactant of Route 3
Reactant of Route 3
4-Cinnolinol
Reactant of Route 4
Reactant of Route 4
4-Cinnolinol
Reactant of Route 5
4-Cinnolinol
Reactant of Route 6
4-Cinnolinol

Citations

For This Compound
15
Citations
HS Lowrie - Journal of Medicinal Chemistry, 1966 - ACS Publications
… attempted and gave ti small (5%) yield of 3-pheny 1-4-cinnolinol (II).5 The suggestion that thisreaction might involve … at present this is the shortest path to 3-phenyl-4-cinnolinol and was …
Number of citations: 12 pubs.acs.org
WE Noland… - 1977 - apps.dtic.mil
Nine target compounds, six 4-4-diethylamino-1-methylbutylamino-3-phenylquinolines and three 4-4-diethylamino-1-methylbutylamino-3-phenylquinazolines and 100 intermediates …
Number of citations: 2 apps.dtic.mil
I Suzuki, T Nakashima, N Nagasawa - Chemical and Pharmaceutical …, 1965 - jstage.jst.go.jp
… This compound was proved to be identical with authentic sample of 8~nitro~4~cinnolinol (… — cinnoline 1—oxide, but it gave 4—cinnolinol (WI) different from 8~quinolinecaboxylic acid. …
Number of citations: 9 www.jstage.jst.go.jp
HS Lowrie - Journal of Medicinal Chemistry, 1966 - ACS Publications
… filtered off and dried, mp 266-268, undepressed by authenticlb 3-phenyl-4-cinnolinol. (4-… A mixture of 7.8g of 3-phenyl-4cinnolinol,lb 6.0 g of KOH, and 14 g of methyl iodide in 400 …
Number of citations: 7 pubs.acs.org
HE BAUMGARTEN, WF MURDOCK… - The Journal of Organic …, 1961 - ACS Publications
The reactions of 3-aminocinnoline and 3-aminoisoquinoline with nitrous acid in dilute mineral acid solution yielded 3-cinnolinol and 3-isoquinolinol. In concentrated hydrochloric or …
Number of citations: 28 pubs.acs.org
WE Noland, RF Modler - Journal of the American Chemical …, 1964 - ACS Publications
… reported to undergo two types of ring expansion reactions involving nitrogen insertion, resultingin a 4-cinnolinol 1-oxide derivative from ammonia and a 3,4-dihydro4-quinazolinone …
Number of citations: 25 pubs.acs.org
WS Johnson, JK Crandall - Journal of the American Chemical …, 1964 - ACS Publications
… reported to undergo two types of ring expansion reactions involving nitrogen insertion, resultingin a 4-cinnolinol 1-oxide derivative from ammonia and a 3,4-dihydro4-quinazolinone …
Number of citations: 5 pubs.acs.org
RFC Brown, L Subrahmanyan… - Australian Journal of …, 1967 - CSIRO Publishing
… The formation of 3-phenyl-4-cinnolinol l-oxide by the action of ethanolic ammonia on 2-phenylisatogen3 involves similar attack of ammonia at C 2, although the formation of the final …
Number of citations: 13 www.publish.csiro.au
WE Noland, DA Jones - The Journal of Organic Chemistry, 1962 - ACS Publications
… at 140-145 in an autoclave for 6 hours takes a different course, leading toring expansion and nitrogen insertion at a different point, giving the previously unknown 3-phenyl-4-cinnolinol 1…
Number of citations: 25 pubs.acs.org
DA Jones - 1961 - search.proquest.com
The discovery of the isoisatogens was reported in 1919." From their properties and reactions (see Historical) it was concluded that the isoisatogens contain the same basic ring system …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.